![molecular formula C15H12F3NO3S B3006146 N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide CAS No. 339105-01-0](/img/structure/B3006146.png)
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a compound that is part of a broader class of chemicals known as acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as phenylsulfonyl groups and acetamide linkages, have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of Rh(III)-catalyzed C(sp2)-H bond cleavage, as seen in the preparation of succinimide spiro-fused sultams from N-(phenylsulfonyl)acetamides . Another approach includes the stepwise conversion of benzoic acid into different intermediates, ultimately leading to the synthesis of N-substituted acetamides with potential antimicrobial properties . Additionally, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions .
Molecular Structure Analysis
The molecular structure and electron behavior of related compounds, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational methods like Density Functional Theory (DFT) . These studies provide insights into the optimized geometrical properties, electron localization functions, and intermolecular interactions in various solvents. Molecular docking studies are also carried out to explore the potential biological activities of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies on their interactions with other molecules. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides through a cascade process, including C(sp2)-H bond cleavage and intramolecular aza-Michael addition, has been described . The Julia–Kocienski olefination is another reaction where 3,5-bis(trifluoromethyl)phenyl sulfones are used to synthesize α,β-unsaturated esters and Weinreb amides with high stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized through various spectroscopic methods, including vibrational spectroscopy, and are supported by computational predictions of drug-like properties such as ADMET and molecular inspiration values . The electronic properties, such as HOMO-LUMO band gap energies, are determined in different solvents to assess the reactivity of the compounds . Additionally, the synthesized compounds are screened for biological activities, including antimicrobial and hemolytic activities, as well as their interactions with enzymes like acetylcholinesterase and lipoxygenase .
Wissenschaftliche Forschungsanwendungen
1. Agricultural Applications
- Mefluidide for Crop Protection : Mefluidide, a variant of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide, shows potential in protecting crops like cucumber and corn from chilling injury. It appears to be a valuable tool for understanding the mechanisms of temperature stress protection in plants (Tseng & Li, 1984).
2. Plant Physiology and Biochemistry
- Influence on Abscisic Acid Metabolism : Mefluidide has been observed to trigger an increase in the endogenous free abscisic acid content in corn plants, highlighting its significance in studying plant physiology and stress responses (Zhang, Li, & Brenner, 1986).
3. Chemical Structure and Properties
- Crystal Structure Analysis : Studies have detailed the crystal structure of complexes containing derivatives of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide. This includes research on dichlorobis complexes, providing insights into the compound's chemical properties and potential applications in material science (Obaleye, Caira, & Tella, 2008).
4. Weed Control in Agriculture
- Herbicide Enhancement : Mefluidide has been studied for its effectiveness in enhancing the control of various weeds in agricultural settings, particularly when used in combination with other herbicides. This application highlights its role in integrated weed management strategies (Glenn, Hook, Peregoy, & Wiepke, 1985).
5. Immunomodulatory Effects
- Potential in Cancer Immunotherapy : Certain derivatives of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide have been explored for their immunomodulatory effects, particularly in enhancing the immune response against tumors. This research points towards potential applications in cancer immunotherapy and the study of immune response mechanisms (Wang et al., 2004).
6. Molecular Docking and Drug Design
- Anti-amoebic Agent Study : Computational studies, including molecular docking, have been conducted on N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide derivatives, particularly focusing on their potential as anti-amoebic agents. This research contributes to drug discovery and the understanding of molecular interactions in medicinal chemistry (Shukla & Yadava, 2020).
Wirkmechanismus
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the compound acts as a strong electron-withdrawing p-type dopant . This suggests that it may interact with its targets by donating electrons, thereby influencing the electrical properties of the target molecules.
Biochemical Pathways
Given its potential role in reverse transcriptase enzyme inhibition , it may be involved in the regulation of DNA replication and transcription processes.
Result of Action
Its potential role in reverse transcriptase enzyme inhibition suggests that it may interfere with the replication of certain viruses, thereby exerting antiviral effects .
Eigenschaften
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKVQHBESBJLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)
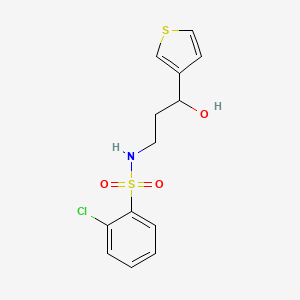
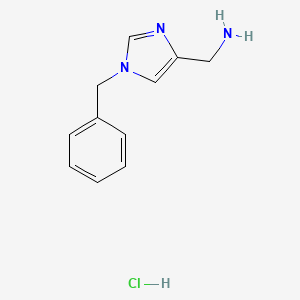
![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)
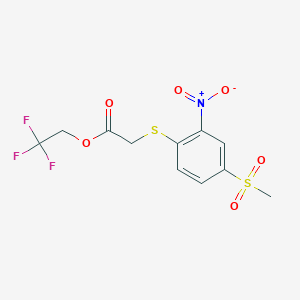

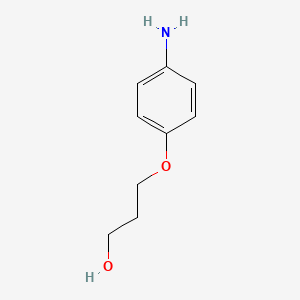
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)
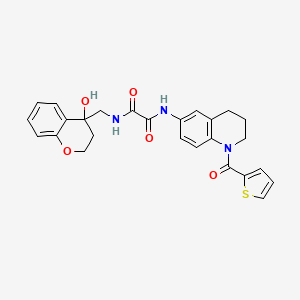
![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)

